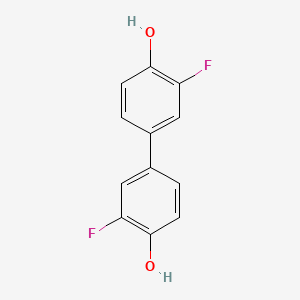
















|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[C:5]([F:11])[CH:4]=1.[F:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[CH:17][C:18]=1[O:19]C.II>O1CCCC1.[Pd](Cl)Cl>[F:11][C:5]1[CH:4]=[C:3]([C:15]2[CH:16]=[CH:17][C:18]([OH:19])=[C:13]([F:12])[CH:14]=2)[CH:8]=[CH:7][C:6]=1[OH:9]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1OC)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1OC)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)OC)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)OC)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was maintained at 40° to 50° C. in a stream of nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
The addition
|
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was after-treated in a customary manner
|
|
Type
|
CUSTOM
|
|
Details
|
to give 38.2 g of a crude product
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |